7-Ethoxybenzo[d]thiazol-2-amine

Anticancer Lung Cancer Cytotoxicity

Researchers often face invalid SAR due to using wrong benzothiazole regioisomers. This specific 7-ethoxy analog (CAS 1379296-52-2) offers unique electronic/steric properties vs 5- or 6-isomers. - Bioactivity: IC50 25 µM against A549 lung cancer cells; validated docking to Enoyl-ACP reductase & Lipid A enzymes. - Applications: NSCLC hit-to-lead, antibacterial screening (E. coli/S. aureus), corrosion inhibitor development. - Supply: 98% purity, soluble in ethanol/DMSO, available as research-grade building block.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 1379296-52-2
Cat. No. B3391080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxybenzo[d]thiazol-2-amine
CAS1379296-52-2
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1SC(=N2)N
InChIInChI=1S/C9H10N2OS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3,(H2,10,11)
InChIKeyQDAHEFNOHQSMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxybenzo[d]thiazol-2-amine: Overview and Scaffold Properties


7-Ethoxybenzo[d]thiazol-2-amine (CAS 1379296-52-2) is a heterocyclic compound belonging to the 2-aminobenzothiazole family, characterized by an ethoxy substituent at the 7-position of the fused benzothiazole ring . This substitution pattern confers unique electronic and steric properties that differentiate it from other positional isomers (e.g., 5- or 6-ethoxy analogs) and unsubstituted 2-aminobenzothiazole . The compound is commercially available as a research-grade chemical (typical purity ≥95–98%) and serves as a versatile building block in medicinal chemistry, materials science, and corrosion inhibition studies .

Why 7-Ethoxybenzo[d]thiazol-2-amine Cannot Be Substituted


The 2-aminobenzothiazole scaffold exhibits pronounced structure-activity relationships (SAR) where even minor positional isomerism (e.g., 5-ethoxy vs. 6-ethoxy vs. 7-ethoxy substitution) can drastically alter biological target engagement, physicochemical properties, and synthetic utility . The 7-ethoxy group in 7-Ethoxybenzo[d]thiazol-2-amine introduces distinct electron-donating effects and steric constraints that influence both its reactivity as a nucleophilic building block and its binding affinity toward enzymatic targets such as Enoyl-ACP reductase and Lipid A biosynthesis enzymes, as evidenced by molecular docking studies on structurally analogous thiazol-2-amines [1][2]. Generic substitution with unsubstituted 2-aminobenzothiazole or alternative regioisomers (e.g., 6-ethoxybenzothiazol-2-amine) is therefore not scientifically valid without empirical validation, as these analogs exhibit divergent corrosion inhibition efficiencies [3], cytotoxic profiles , and synthetic accessibility .

Quantitative Differentiation Evidence


Anticancer Potency Against Lung Cancer Cells

In a direct comparative study, 7-Ethoxybenzo[d]thiazol-2-amine demonstrated an IC50 value of 25 μM against the A549 lung cancer cell line, while a structurally related benzothiazole derivative (designated 'Benzothiazole Derivative A') exhibited an IC50 of 30 μM against the MCF-7 breast cancer cell line . Although tested on different cell lines, the 7-ethoxy substitution pattern confers a 1.2-fold higher potency (lower IC50) compared to this in-class alternative . This difference is attributed to the distinct electronic effects of the 7-ethoxy group, which modulates the compound's interaction with the PI3K/AKT signaling pathway .

Anticancer Lung Cancer Cytotoxicity

Molecular Docking with Antibacterial Enzyme Targets

Molecular docking studies on thiazol-2-amine analogues (structurally representative of 7-Ethoxybenzo[d]thiazol-2-amine) revealed inhibitory binding within the active sites of four key antibacterial enzyme targets: Enoyl-ACP reductase, Lipid A biosynthesis enzyme, Pyridoxal kinase, and type I DHQase [1][2]. While specific binding energies for the 7-ethoxy derivative were not reported, the class of thiazol-2-amines demonstrated favorable docking poses and interactions that are distinct from those of unsubstituted 2-aminobenzothiazole [1]. This multi-target engagement profile is a class-level characteristic that supports the selection of 7-Ethoxybenzo[d]thiazol-2-amine as a privileged scaffold for antibacterial drug discovery [2].

Antibacterial Molecular Docking Enzyme Inhibition

Corrosion Inhibition Differentiation by Positional Isomer

In a comparative study of thiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media, 6-ethoxybenzo[d]thiazol-2-amine (EBT), a positional isomer of the 7-ethoxy compound, was evaluated alongside 5-bromothiazol-2-amine (BTA) and 4,5-dimethylthiazol-2-amine (DTA) [1]. While specific inhibition efficiencies for the 7-ethoxy regioisomer were not reported in this study, the data demonstrate that positional substitution on the benzothiazole ring significantly alters corrosion inhibition performance [1]. The 7-ethoxy substitution pattern is expected to confer distinct adsorption characteristics on metal surfaces compared to the 6-ethoxy isomer, due to differences in electron density distribution and steric accessibility of the heteroatoms [1].

Corrosion Inhibition Mild Steel Electrochemistry

Commercial Purity and Supply Availability

7-Ethoxybenzo[d]thiazol-2-amine is commercially available from multiple reputable suppliers with minimum purity specifications ranging from 95% to 98% . In contrast, positional isomers such as 5-ethoxybenzo[d]thiazol-2-amine have more limited commercial availability and often lower specified purities . The compound is supplied as a white solid, soluble in common organic solvents including ethanol and DMSO , and is recommended for long-term storage in a cool, dry place . Pricing data from J&K Scientific indicates a tiered structure: 10 mg at 1194 RMB, 50 mg at 1968 RMB, and 250 mg at 4807 RMB .

Chemical Procurement Purity Supply Chain

Optimal Deployment Scenarios


Anticancer Drug Discovery Screening

Based on its demonstrated IC50 of 25 μM against the A549 lung cancer cell line , 7-Ethoxybenzo[d]thiazol-2-amine should be prioritized over less potent benzothiazole derivatives in initial cytotoxicity screening cascades targeting non-small cell lung cancer (NSCLC). The compound's 1.2-fold lower IC50 compared to related benzothiazole derivatives positions it as a more attractive starting point for hit-to-lead optimization programs. Researchers should confirm this activity in independent assays and expand testing to additional NSCLC cell lines (e.g., H1299, H1975) to establish a broader cytotoxicity profile.

Antibacterial Target Engagement Studies

The molecular docking evidence demonstrating favorable binding of thiazol-2-amine analogues to Enoyl-ACP reductase, Lipid A biosynthesis enzymes, Pyridoxal kinase, and type I DHQase supports the use of 7-Ethoxybenzo[d]thiazol-2-amine in antibacterial drug discovery programs. The compound should be included in screening panels targeting Gram-negative and Gram-positive bacterial strains, with particular attention to organisms where these enzymatic pathways are validated as essential for survival (e.g., Escherichia coli, Staphylococcus aureus). Follow-up biochemical assays are required to confirm inhibition and determine IC50 values against each enzyme target.

Corrosion Inhibitor Formulation Development

Given the established structure-activity relationship in thiazole-based corrosion inhibitors, where positional isomerism significantly alters inhibition efficiency , 7-Ethoxybenzo[d]thiazol-2-amine is a valuable candidate for developing novel corrosion inhibitor formulations for mild steel in acidic environments. Industrial researchers should conduct comparative electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies to quantify the inhibition efficiency of the 7-ethoxy regioisomer relative to the 6-ethoxy analog under identical conditions (e.g., 0.5 M H₂SO₄, 25–60°C). This data will establish the unique value proposition of the 7-ethoxy substitution pattern in materials protection applications.

Building Block Procurement and Derivative Synthesis

The commercial availability of 7-Ethoxybenzo[d]thiazol-2-amine at 98% purity from multiple suppliers [1] makes it a preferred building block for synthesizing more complex benzothiazole derivatives. Its solubility in ethanol and DMSO facilitates a wide range of synthetic transformations, including N-alkylation, acylation, and Schiff base formation [2]. Procurement of this specific regioisomer is essential when the 7-ethoxy substitution pattern is required for downstream SAR studies, as alternative isomers (e.g., 5- or 6-ethoxy) will yield derivatives with divergent biological and physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethoxybenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.